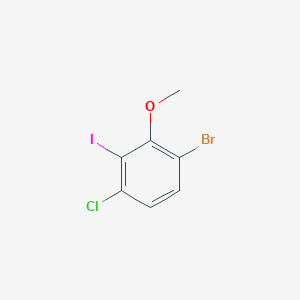
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a complex compound that is commonly used in the field of lithium-ion batteries. This compound is a mixed metal oxide that includes lithium, cobalt, manganese, nickel, and oxygen. It is known for its high energy density and stability, making it a popular choice for use in rechargeable batteries, particularly in electric vehicles and portable electronic devices .
准备方法
The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves several synthetic routes and reaction conditions. One common method is the solid-state reaction, where the metal precursors are mixed and heated at high temperatures to form the desired compound. This method typically involves the following steps :
Mixing: The metal precursors, such as lithium carbonate, cobalt oxide, manganese oxide, and nickel oxide, are thoroughly mixed.
Calcination: The mixture is heated at temperatures up to 900°C in an oxygen-rich environment to promote the formation of the compound.
Cooling: The resulting product is cooled to room temperature and ground into a fine powder.
Industrial production methods often involve chemical coprecipitation, where metal salts are dissolved in a solution and precipitated using a coprecipitation agent such as hydroxides, oxalic acid, or carbonates. The precipitate is then filtered, dried, and calcined to obtain the final product .
化学反应分析
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: The compound can undergo oxidation reactions where the metal ions are oxidized to higher oxidation states. For example, cobalt(2+) can be oxidized to cobalt(3+).
Reduction: Reduction reactions can occur where the metal ions are reduced to lower oxidation states. For example, nickel(2+) can be reduced to nickel(0).
Substitution: Substitution reactions involve the replacement of one metal ion with another. For example, lithium ions can be substituted with other alkali metal ions.
Common reagents used in these reactions include oxidizing agents such as oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications, particularly in the field of energy storage. Some of its key applications include :
Lithium-ion Batteries: The compound is widely used as a cathode material in lithium-ion batteries due to its high energy density and stability. It is commonly used in batteries for electric vehicles, portable electronic devices, and grid energy storage.
Electrochemical Research: Researchers study the electrochemical properties of the compound to develop new battery technologies and improve the performance of existing batteries.
Material Science: The compound is used in material science research to develop new materials with improved properties, such as higher energy density and better thermal stability.
作用机制
The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) in lithium-ion batteries involves the intercalation and deintercalation of lithium ions. During charging, lithium ions move from the cathode to the anode through the electrolyte. During discharging, the lithium ions move back to the cathode, releasing energy in the process .
The molecular targets and pathways involved include the transition metal ions (cobalt, manganese, and nickel) and the oxygen ions. The transition metal ions undergo redox reactions, changing their oxidation states during the charging and discharging processes. The oxygen ions help maintain the structural stability of the compound .
相似化合物的比较
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is unique compared to other similar compounds due to its balanced combination of high energy density, stability, and cost-effectiveness. Some similar compounds include :
Lithium Cobalt Oxide (LiCoO2): Known for its high energy density but has stability and cost issues.
Lithium Manganese Oxide (LiMn2O4): Offers good thermal stability but lower energy density.
Lithium Nickel Oxide (LiNiO2): Provides high capacity but has poor stability.
The unique combination of cobalt, manganese, and nickel in dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) allows it to achieve a balance between high energy density, stability, and cost, making it a preferred choice for many applications .
属性
CAS 编号 |
193215-05-3 |
|---|---|
分子式 |
Co2Li2Mn2Ni2O7 |
分子量 |
471.1 g/mol |
IUPAC 名称 |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
InChI 键 |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


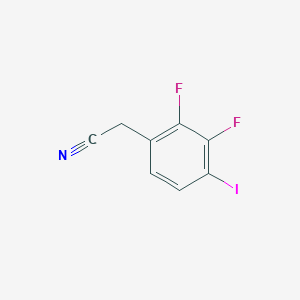
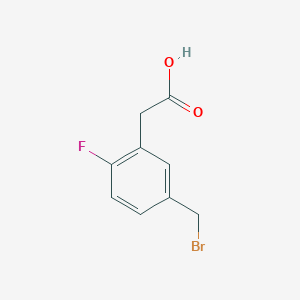
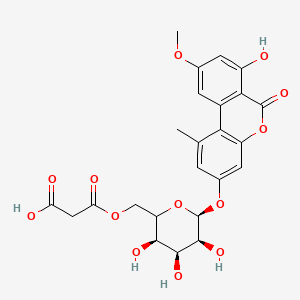
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)

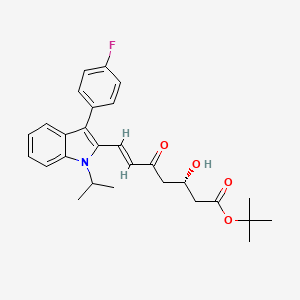
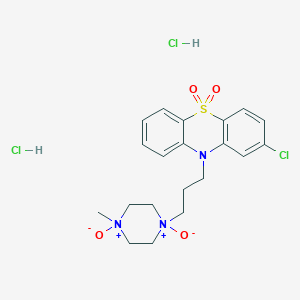

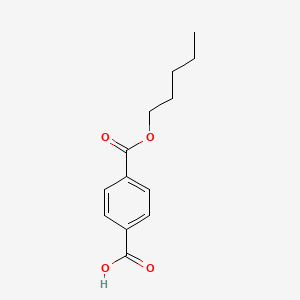

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)

